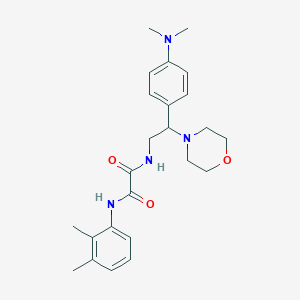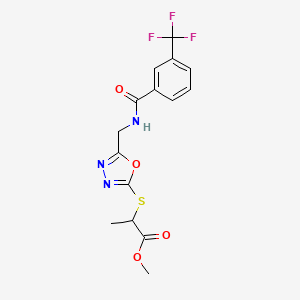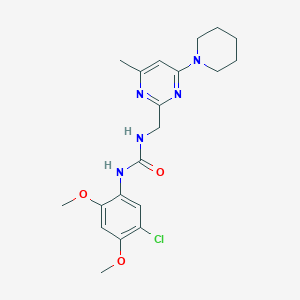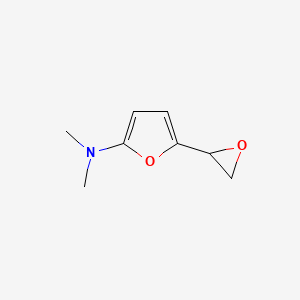![molecular formula C15H16N4OS2 B2420956 1-Cyclopentyl-3-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)urea CAS No. 1334374-59-2](/img/structure/B2420956.png)
1-Cyclopentyl-3-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Cyclopentyl-3-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)urea” is a complex organic compound. It contains a cyclopentyl group, which is a cyclic hydrocarbon group consisting of a ring of five carbon atoms . The compound also includes a 7-methylbenzo[1,2-d:3,4-d’]bis(thiazole) group . Thiazole is a type of heterocyclic compound that contains both sulfur and nitrogen in the ring .
Applications De Recherche Scientifique
Chromogenic and Fluorogenic Sensing
1-Cyclopentyl-3-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)urea derivatives have shown potential in chromogenic and fluorogenic sensing. For instance, cyclo-Bis(urea-3,6-dichlorocarbazole) exhibits fluorescence quenching with pyrophosphate and fluoride ions, indicating its utility in detecting these anions. Additionally, its deprotonated form acts as a selective sensor for Zn2+ and Cu2+ cations through colorimetric changes (Ahmed et al., 2011).
Synthesis Methodologies
The synthesis of ureas, including those similar to 1-Cyclopentyl-3-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)urea, has been optimized to use safer, environmentally friendly methods. Traditional methods often used hazardous reagents like phosgene, but recent advancements utilize cleaner alternatives to minimize the production of hazardous materials (Bigi et al., 2000).
Fluorogenic Sensing Mechanism
Further exploration into the sensing mechanisms of similar compounds shows that cyclo-bis-(urea-3,6-dichlorocarbazole) forms complexes with CH3CO2- and H2PO4- through hydrogen bonding. This interaction leads to fluorescence enhancement, providing a basis for developing sensitive and selective sensors (Ahmed et al., 2012).
Antitumor Activity
Novel urea derivatives, including those structurally related to 1-Cyclopentyl-3-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)urea, have been synthesized and evaluated for their antitumor activities. Some derivatives have shown promising results, highlighting the potential for developing new therapeutic agents (Ling et al., 2008).
Oligomeric and Macrocyclic Ureas
The formation of oligomeric and macrocyclic ureas based on 2,6-diaminopyridine has been studied, showing the potential for creating complex structures with specific chemical properties. This research opens avenues for the development of novel materials with tailored functionalities (Gube et al., 2012).
Propriétés
IUPAC Name |
1-cyclopentyl-3-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS2/c1-8-16-12-11(21-8)7-6-10-13(12)22-15(18-10)19-14(20)17-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJMEJYXNYSUGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)NC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chloro-4-methylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2420876.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-methoxybenzamide](/img/structure/B2420878.png)
![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2420880.png)



![(4-Benzhydrylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2420885.png)


![2,5-Dimethyl-7-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrimidine](/img/structure/B2420892.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2420896.png)